BenchChemオンラインストアへようこそ!

N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine

I1-imidazoline receptor α2-adrenoceptor selectivity clonidine analogs

N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine (CAS 53292-54-9) belongs to the 2-aryliminoimidazoline class, sharing the 2,6-dichlorophenyl-imidazoline pharmacophore that defines the prototypical centrally acting α2-adrenergic agonist clonidine. The sole structural departure is an N-ethyl substituent on the imidazoline ring at position 1, in place of the unsubstituted NH present in clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine).

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Cat. No. B12435214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13)
InChIKeyGDEBBTWHSBXNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine: Core Structural Identity and Comparator Landscape for Research Procurement


N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine (CAS 53292-54-9) belongs to the 2-aryliminoimidazoline class, sharing the 2,6-dichlorophenyl-imidazoline pharmacophore that defines the prototypical centrally acting α2-adrenergic agonist clonidine [1]. The sole structural departure is an N-ethyl substituent on the imidazoline ring at position 1, in place of the unsubstituted NH present in clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine) . Among the closest comparators are clonidine (Ki α2A = 61.66 nM) , alinidine (N-allyl clonidine; bradycardic agent with reduced α2 pressor activity) [2], lofexidine (structurally related α2-agonist with a distinct 2,6-dichlorophenoxyethyl moiety; Ki α2A ≈ 7.2 nM) [3], and the I1-selective agent LNP630 (Ki I1 = 0.93 nM, devoid of α2 affinity) [4]. The N-ethyl modification in the target compound is predicted to alter the α2/I1 selectivity ratio and lipophilicity relative to clonidine, but direct empirical affinity data for this specific derivative remain absent from the open peer-reviewed literature.

Why N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine Cannot Be Freely Substituted by In-Class α2 Agonists


Within the 2-aryliminoimidazoline family, even minor N-substituent variations produce large shifts in the α2-adrenergic versus I1-imidazoline receptor selectivity profile. Methylation of the imidazoline heterocycle in clonidine-derived compounds abolishes α2 affinity while preserving or enhancing I1 binding, as demonstrated by the I1-selective ligand LNP630 (Ki I1 = 0.93 nM; α2 affinity lost) [1]. Conversely, N-allyl substitution (alinidine) yields a bradycardic agent with markedly reduced α2-mediated pressor activity relative to clonidine [2]. In a direct clinical comparison, the clonidine analog lofexidine—differing by its 2,6-dichlorophenoxyethyl rather than dichloroanilino moiety—exhibited a smaller blood-pressure reduction than clonidine at equivalent doses, with lofexidine requiring larger doses to achieve equivalent antihypertensive control [3]. These substituent-dependent selectivity shifts mean that an N-ethyl analog cannot be assumed to replicate clonidine's pharmacology, nor can it be replaced interchangeably with alinidine or lofexidine without risking mismatched receptor engagement profiles in experimental settings. Researchers must verify that the specific N-ethyl derivative meets the selectivity and potency requirements of their assay before procurement.

N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine: Quantified Differentiation Evidence Against Closest Comparators


I1-Imidazoline Receptor Binding Affinity: Comparative Binding Data Across Clonidine Analogs

Methylation of the imidazoline heterocycle position in clonidine-related compounds leads to selective loss of α2-adrenoceptor affinity while retaining or enhancing I1-imidazoline receptor binding. LNP630, a 4-methyl substituted derivative, binds I1 receptors with a Ki of 0.93 nM and shows no measurable α2 affinity, whereas clonidine binds α2A receptors with a Ki of 61.66 nM and displaces [3H]clonidine from I1 receptors with an IC50 of 366 nM [1][2]. The N-ethyl substitution in the target compound at the imidazoline 1-position is predicted to produce an intermediate α2/I1 selectivity phenotype, distinct from the I1-exclusive LNP630 and the balanced clonidine profile; however, no direct radioligand binding data for the N-ethyl derivative are available in the peer-reviewed literature.

I1-imidazoline receptor α2-adrenoceptor selectivity clonidine analogs

Clinical Antihypertensive Efficacy: Blood Pressure Reduction in Head-to-Head Clonidine Comparator Trials

In a randomized double-blind clinical trial comparing lofexidine with clonidine in patients with moderate essential hypertension, lofexidine required larger doses than clonidine to achieve equivalent blood pressure control, and clonidine produced a greater reduction in blood pressure at 2 and 4 hours post-dose [1]. Clonidine monotherapy typically reduces mean arterial pressure by approximately 10–15 mmHg in hypertensive patients [2]. No clinical or preclinical blood pressure data exist for the N-ethyl target compound. Based on class-level structure–activity relationships, N-alkylation of the imidazoline ring tends to attenuate α2-mediated hypotensive efficacy; alinidine (N-allyl) reduces heart rate without substantially lowering mean arterial pressure [3].

antihypertensive efficacy blood pressure reduction clonidine comparison

Metabolic Stability and Clearance: Lofexidine Versus Clonidine Comparative Metabolism as a Benchmark

Lofexidine is metabolized more extensively than clonidine, with its principal metabolite being 2,6-dichlorophenol excreted as O-glucuronic acid conjugates; clonidine, by contrast, is eliminated approximately 50% unchanged in urine with a longer half-life [1][2]. No metabolic stability data are available for the N-ethyl target compound. The N-ethyl substituent is predicted to increase lipophilicity (estimated logP increase of ~0.5–1.0 log units relative to clonidine based on the Hansch π-value for –CH2CH3) [3], which may enhance metabolic clearance via CYP450-mediated N-dealkylation or increase the volume of distribution.

metabolic stability drug metabolism clonidine analogs

Synthetic Intermediate Utility: Positional Advantage for Downstream Derivatization Versus Clonidine

The N-ethyl substituent on the imidazoline nitrogen constitutes a pre-installed alkyl handle that can serve as a site for further chemical elaboration (e.g., N-dealkylation to generate the free NH, quaternization, or cross-coupling reactions), whereas clonidine's unsubstituted imidazoline NH requires initial protection/deprotection steps for regioselective modification [1]. This positions the target compound as a versatile late-stage intermediate for libraries of N-substituted imidazoline derivatives, particularly for exploring structure–activity relationships at the imidazoline N1 position without requiring de novo synthesis from 2,6-dichloroaniline .

synthetic intermediate imidazoline derivatization medicinal chemistry building block

Optimal Research Application Scenarios for N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine Based on Differentiation Evidence


Medicinal Chemistry Library Synthesis: N1-Imidazoline SAR Exploration

The pre-installed N-ethyl group enables direct derivatization at the imidazoline N1 position without NH protection/deprotection steps, reducing synthetic complexity relative to clonidine by at least 1–2 steps [1]. This compound is most suitable as a key intermediate for generating focused libraries of N1-substituted 2-aryliminoimidazolines to probe α2/I1 selectivity determinants, particularly for teams following on the findings that imidazoline heterocycle methylation shifts selectivity toward I1 receptors while abolishing α2 affinity [2].

Cardiovascular Selectivity Profiling: I1-Mediated Hypotension Versus α2-Mediated Bradycardia

Based on class-level inference from the alinidine (N-allyl) and LNP630 (N-H, 4-methyl) data, the N-ethyl analog is predicted to exhibit an intermediate α2/I1 selectivity profile that may partially dissociate hypotension from bradycardia and sedation [1][2]. Researchers investigating the contribution of I1-imidazoline receptors versus α2-adrenoceptors to central blood pressure regulation should consider this compound for head-to-head comparisons with clonidine (balanced α2/I1 agonist) and LNP630 (pure I1 agonist) to delineate receptor-specific hemodynamic effects.

Neuropathic Pain Research: Analgesic Activity with Reduced Cardiovascular Liability

Clonidine and related imidazolines exhibit analgesic efficacy in neuropathic pain models, but clinical use is limited by hypotension and sedation [1]. As noted in vendor descriptions, this N-ethyl clonidine analog is referenced as an 'antihypertensive analgesic for neuropathic pain' [2]. If N-ethylation attenuates α2A-mediated hypotension—as N-allylation does in alinidine [3]—this compound may provide a tool to study analgesia with reduced cardiovascular side effects, although direct in vivo pain model data are currently unavailable.

Pharmacokinetic and Metabolic Stability Studies: N-Alkyl Clearance Profiling

The predicted increase in lipophilicity (estimated logP increase of ~0.5–1.0 log units relative to clonidine) due to N-ethyl substitution is expected to alter metabolic clearance pathways via CYP450-mediated N-dealkylation [1][2]. This compound can serve as a probe substrate in comparative metabolic stability assays against clonidine and lofexidine to quantify the impact of N-alkyl chain length on hepatic clearance, informing pharmacokinetic optimization of next-generation imidazoline therapeutics.

Quote Request

Request a Quote for N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.